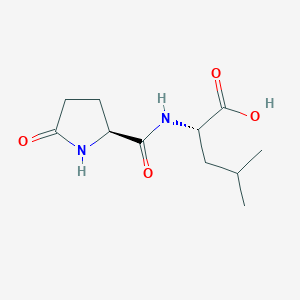

Pyroglutamylleucine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-6(2)5-8(11(16)17)13-10(15)7-3-4-9(14)12-7/h6-8H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSAFGVAPGOYNT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175550 | |

| Record name | Pyroglutamylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-11-1 | |

| Record name | Pyroglutamylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-methyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Endogenous Formation in Biological and Food Matrices

Presence in Enzymatic Protein Hydrolysates from Various Sources

Pyroglutamylleucine has been identified as a component of enzymatic hydrolysates derived from different protein sources. The process of enzymatic hydrolysis, which involves the use of proteases to break down proteins into smaller peptides and amino acids, can lead to the formation of this dipeptide.

One of the most well-documented sources is wheat gluten. nih.govmedkoo.comebiohippo.comacs.org Enzymatic hydrolysis of wheat gluten has been shown to yield various peptides, including this compound. nih.govresearchmap.jp Studies have identified this compound in the acidic fraction of wheat gluten hydrolysates. nih.govresearchmap.jp This fraction, when analyzed, was found to contain several pyroglutamyl peptides, such as pyroGlu-Ile, pyroGlu-Leu, and pyroGlu-Gln, alongside free pyroglutamic acid. researchmap.jp The process often involves the initial breakdown of the protein by proteases, followed by conditions that favor the cyclization of N-terminal glutaminyl residues into the pyroglutamyl form. kyoto-u.ac.jp While specific industrial enzymes used for production are often proprietary, the principle relies on the action of proteases to liberate N-terminal glutamine-containing peptides, which are precursors to pyroglutamyl peptides. kyoto-u.ac.jpresearchgate.net

Beyond wheat gluten, pyroglutamyl peptides are also known to be present in hydrolysates of other food proteins, such as those from milk. unina.ituthm.edu.my The formation of these peptides is a recognized consequence of processing and storage of protein hydrolysates. kyoto-u.ac.jpmdpi.com

Table 1: Presence of this compound in Protein Hydrolysates

Detection and Quantification in Fermented Food Systems

Fermentation, a process that involves microbial action on food substrates, is another significant source of this compound. The compound has been detected and quantified in several traditional fermented products, particularly in Japanese cuisine. researchgate.net

Japanese rice wine (sake) has been shown to contain a variety of pyroglutamyl peptides, with pyroGlu-Leu and pyroGlu-Gln being major constituents. researchmap.jpacs.orgnih.gov Studies have indicated that this compound in sake is produced from rice proteins through digestion by proteases from the mold Aspergillus oryzae, a key microorganism in sake production. researchmap.jpacs.orgnih.gov The concentration of this compound in commercially available sake typically ranges from 40 to 60 μM, which is equivalent to 10–15 mg/L. researchmap.jpnih.govresearchgate.net Another study found concentrations ranging from 1.49 to 7.55 mg/L in 33 commercial sake samples. tandfonline.com

Miso, a fermented soybean paste, is another rich source of pyroglutamyl peptides. kyoto-u.ac.jpmdpi.comisnff-jfb.com Analysis of different types of miso has revealed the presence of approximately 0.05 to 0.5 μmol of total pyroglutamyl peptides per gram of miso. kyoto-u.ac.jp Hydrophobic pyroglutamyl peptides, including this compound, have been identified as key components. isnff-jfb.com Similarly, soy sauce (shoyu), another fermented soybean product, contains these peptides. nih.govresearchmap.jpzu.edu.pk The presence of this compound in these foods is attributed to the breakdown of soy proteins during fermentation and the subsequent chemical modification of the resulting peptides during processing and aging. mdpi.commdpi.com

Fermented milk products have also been analyzed for pyroglutamic acid, the parent compound of pyroglutamyl peptides. Concentrations in various commercial fermented milks, including yogurt and kefir, were found to range from 51.65 to 277.37 mg per 100 g of dry matter. unina.it

Table 2: Quantification of this compound and Related Compounds in Fermented Foods

Mechanisms of Endogenous Pyroglutamyl Residue Formation from Glutamine or Glutamic Acid

The formation of the pyroglutamyl (pGlu) residue at the N-terminus of a peptide, such as in this compound, is a post-translational modification that occurs through the intramolecular cyclization of either an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. nih.govasm.org

The conversion from an N-terminal glutamine is the more common and rapid pathway. nih.gov This reaction involves a nucleophilic attack by the N-terminal α-amino group on the side-chain γ-amide carbonyl carbon of the glutamine residue. nih.govfrontiersin.org This forms a five-membered ring intermediate (a γ-lactam), which then stabilizes by releasing an ammonia (B1221849) molecule. asm.orgnih.govfrontiersin.org This cyclization can occur spontaneously, particularly under conditions of heat or in specific buffer systems like phosphate (B84403) buffers, which can act as catalysts. nih.govacs.org The reaction can also be catalyzed enzymatically by a class of enzymes known as glutaminyl cyclases (QCs). nih.govedpsciences.orgpnas.orgedpsciences.org These zinc-dependent enzymes greatly accelerate the rate of pyroglutamate (B8496135) formation and are found in a wide range of organisms, from bacteria to humans. edpsciences.orgpnas.orgdergipark.org.tr

Alternatively, an N-terminal glutamic acid residue can also cyclize to form a pyroglutamyl residue. nih.govsci-hub.seresearchgate.net This reaction proceeds through a similar intramolecular condensation mechanism but involves the elimination of a water molecule (dehydration) instead of ammonia. sci-hub.senih.gov The conversion from glutamic acid is generally a much slower, non-enzymatic process compared to the cyclization of glutamine. nih.gov Its rate is influenced by factors such as pH, temperature, and the local protein structure. researchgate.net While glutaminyl cyclases can also catalyze this conversion, the rate is significantly lower than with a glutamine substrate. edpsciences.orgpnas.org This spontaneous chemical conversion is considered a protein degradation pathway that can occur both in vitro and in vivo. researchgate.net

Synthesis Methodologies for Academic and Industrial Applications

Enzymatic Hydrolysis Approaches from Protein Sources

Enzymatic hydrolysis is a key method for producing Pyroglutamylleucine, particularly for industrial applications, leveraging protein-rich sources such as wheat gluten or corn gluten. This process involves the use of specific proteases that selectively cleave peptide bonds within the protein structure to release smaller peptides, including this compound.

The conditions for enzymatic hydrolysis, such as pH and temperature, are carefully controlled to optimize the activity of the chosen enzymes and maximize the yield of the desired dipeptide. Following hydrolysis, the resulting mixture of peptides and amino acids undergoes purification steps, which may include filtration, centrifugation, and chromatography, to isolate this compound.

Pyroglutamyl peptides, including this compound, can also be generated from proteins or peptides containing an N-terminal glutamine residue through intramolecular cyclization. This process can occur spontaneously, particularly with heat, or can be catalyzed by enzymes such as glutaminyl cyclase. researchgate.netpnas.org While non-enzymatic formation can occur, enzymatic reactions are significantly faster. pnas.org

Enzymatic hydrolysis of food proteins is a common method for producing protein hydrolysates containing various peptides. researchgate.netresearchmap.jp Pyroglutamyl peptides have been identified in enzymatic hydrolysates of wheat gluten, cow milk casein, and whey protein. researchmap.jp The content of pyroglutamyl peptides in some commercial preparations of enzymatic protein hydrolysates can be substantial. researchmap.jp

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized chemical method for synthesizing peptides, including dipeptides like this compound, particularly in academic research and for producing peptides requiring high purity or specific modifications. openaccessjournals.comgyrosproteintechnologies.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble solid support, typically a resin. gyrosproteintechnologies.combachem.com

The synthesis generally proceeds from the C-terminus to the N-terminus. hilarispublisher.com An amino-protected amino acid is attached to the resin, forming a covalent bond. hilarispublisher.com The temporary Nα-protecting group (commonly Fmoc or Boc) is then removed, and the next protected amino acid is coupled to the growing peptide chain using coupling reagents. bachem.comhilarispublisher.com This cycle of deprotection and coupling is repeated for each amino acid in the sequence. bachem.com

For this compound synthesis using SPPS, protected leucine (B10760876) would typically be attached to the resin first, followed by the coupling of protected pyroglutamic acid. The use of Fmoc-protected amino acids is a common strategy in SPPS. hilarispublisher.comnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or LC-MS is important to detect potential issues such as premature deprotection. Optimizing reaction conditions, including temperature and solvent polarity, can help minimize side reactions like epimerization.

One of the advantages of SPPS is the simplification of purification, as excess reagents and soluble by-products can be removed by simple filtration and washing steps while the peptide remains attached to the solid support. bachem.comhilarispublisher.com After the complete sequence is assembled, the peptide is cleaved from the resin, and further purification, often by reverse-phase HPLC, is performed to isolate the target compound.

Research findings indicate that SPPS can be successfully applied for the synthesis of pyroglutamyl peptides. kyoto-u.ac.jpisnff-jfb.com

Liquid-Phase Peptide Synthesis (LPPS) Considerations for this compound Production

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase peptide synthesis, is another chemical synthesis method that can be considered for the production of this compound. openaccessjournals.comproteogenix.science Unlike SPPS, LPPS involves the elongation of the peptide chain in a homogeneous solution. proteogenix.scienceformulationbio.com

Traditional solution-phase synthesis can be time-consuming due to purification steps after each coupling reaction. However, modern LPPS techniques often utilize soluble tags attached to the growing peptide chain. proteogenix.scienceformulationbio.com These tags facilitate the separation of the peptide from excess reagents and by-products through methods like precipitation, filtration, or extraction, simplifying the workup process. proteogenix.scienceformulationbio.com

LPPS is often considered suitable for the synthesis of shorter peptides, typically up to 20 amino acids, and can be advantageous for large-scale production due to its scalability, utilizing traditional batch reactors. formulationbio.combachem.comcambrex.com It can also be beneficial for synthesizing peptides that may be challenging to produce using SPPS. formulationbio.com

While LPPS may require more solvents and reagents compared to SPPS in some cases, advancements in the technology aim to reduce solvent demand and the need for excess reagents. formulationbio.comcambrex.com The solution-phase environment in LPPS can allow for precise chemical reactions, potentially leading to efficient peptide bond formation and improved yields, particularly for custom peptide sequences. bachem.com

LPPS offers a sustainable and scalable approach to peptide production, requiring fewer reagents and solvents compared to some other methods, which can reduce waste. bachem.com The precise purification steps in LPPS can contribute to producing peptides of higher purity. formulationbio.com

| Synthesis Method | Description | Key Advantages | Key Considerations | Scale |

| Enzymatic Hydrolysis | Cleavage of proteins using specific proteases to release peptides, followed by purification. | Suitable for large-scale industrial production; Utilizes natural protein sources. | Requires optimization of enzyme activity (pH, temperature); Purification of the target peptide from hydrolysates. | Industrial scale |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide on an insoluble solid support using protected amino acids. gyrosproteintechnologies.combachem.com | Simplified purification via filtration; Amenable to automation; High purity potential. gyrosproteintechnologies.combachem.comhilarispublisher.com | Can be challenging for very long or complex peptides; Requires specialized resins and reagents. bachem.comnih.gov | Academic research, specialized industrial gyrosproteintechnologies.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Stepwise assembly of the peptide in solution, often using soluble tags to aid purification. proteogenix.scienceformulationbio.com | Scalability for large-scale production; Can be suitable for shorter peptides; Potentially lower reagent usage. formulationbio.combachem.comcambrex.com | Purification steps can be more involved than SPPS without tags; Control over each step may be less precise than SPPS. formulationbio.combachem.com | Academic research, industrial bachem.comcambrex.com |

Biological Activities and Underlying Molecular Mechanisms of Pyroglutamylleucine

Anti-Inflammatory Mechanisms of Action

Pyroglutamylleucine (pyroGlu-Leu) has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. nih.gov Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation, have provided insights into these mechanisms. nih.govresearchmap.jp

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. researchmap.jpmdpi.com In unstimulated cells, NF-κB is held in the cytoplasm by its inhibitory protein, IκB. researchmap.jp Upon stimulation, such as by LPS, IκB undergoes phosphorylation and degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory mediators. researchmap.jp

Research indicates that pyroGlu-Leu dose-dependently suppresses IκBα degradation in LPS-stimulated RAW 264.7 cells. nih.govresearchmap.jp This inhibition of IκBα degradation prevents the activation and nuclear translocation of NF-κB, thereby blocking the downstream inflammatory response. researchmap.jp

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, ERK, p38)

Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are also crucial in transmitting inflammatory signals within cells. researchmap.jpmdpi.com LPS stimulation leads to the phosphorylation and activation of these kinases. researchmap.jp Activated MAPKs can regulate the expression of inflammatory genes and the production of cytokines. researchmap.jpresearchgate.net

Suppression of Pro-Inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-Alpha, Interleukin-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-Alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation, involved in a wide range of immune responses. researchmap.jpthermofisher.com Their production is often upregulated through the activation of NF-κB and MAPK pathways. researchmap.jpresearchgate.net

This compound has been shown to significantly inhibit the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages. nih.govresearchmap.jp This suppression of cytokine production is a direct consequence of pyroGlu-Leu's inhibitory effects on the NF-κB and MAPK signaling pathways. researchmap.jp

Data from research indicates that pyroGlu-Leu can inhibit the secretion of these inflammatory mediators even at relatively low concentrations. nih.govresearchmap.jp

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Effect of PyroGlu-Leu | Reference |

| Nitric Oxide (NO) | Significantly inhibited secretion | nih.govresearchmap.jp |

| Tumor Necrosis Factor (TNF)-α | Significantly inhibited secretion | nih.govresearchmap.jp |

| Interleukin (IL)-6 | Significantly inhibited secretion | nih.govresearchmap.jp |

Regulation of Inducible Nitric Oxide Synthase (iNOS) Induction and Nitric Oxide Production

Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule that can act as a cytotoxic agent in inflammatory disorders when produced in excess. researchmap.jpguidetopharmacology.org The induction of iNOS is often triggered by pro-inflammatory cytokines like IL-1β and TNF-α, and its expression is regulated by signaling pathways such as NF-κB. nih.govresearchmap.jp

This compound has been shown to inhibit the induction of iNOS gene expression. nih.govresearchmap.jp This inhibition occurs at both the transcriptional and post-transcriptional levels. nih.govresearchmap.jp Studies in IL-1β-stimulated primary cultured rat hepatocytes demonstrated that pyroGlu-Leu decreased the expression of iNOS protein and its mRNA. nih.govresearchmap.jp Transfection experiments revealed that pyroGlu-Leu inhibited both iNOS promoter transactivation and mRNA stabilization. nih.govresearchmap.jp While pyroGlu-Leu inhibited iNOS induction and NO production, this effect was observed to be independent of IκB degradation and NF-κB activation in this specific model, suggesting alternative mechanisms may be involved, such as decreasing the expression of IL-1RI mRNA. nih.govresearchmap.jp

Table 2: Effect of this compound on iNOS and Nitric Oxide Production

| Target | Effect of PyroGlu-Leu | Model System | Reference |

| Nitric Oxide (NO) Production | Inhibited enhancement | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

| iNOS Protein Expression | Decreased expression | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

| iNOS mRNA Expression | Decreased expression | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

| iNOS Promoter Transactivation | Inhibited activity | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

| iNOS mRNA Stabilization | Inhibited activity | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

| IκB Degradation | No effect observed (in this model) | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

| NF-κB Activation | No effect observed (in this model) | IL-1β-stimulated rat hepatocytes | nih.govresearchmap.jp |

Gut Microbiota Modulation and Intestinal Homeostasis Maintenance

Recent research highlights the role of this compound in modulating the gut microbiota composition and contributing to the maintenance of intestinal homeostasis. researchgate.netkyoto-u.ac.jp An imbalance in the gut microbiota, known as dysbiosis, is associated with various health issues, including inflammatory conditions. researchgate.netmdpi.commdpi.com

Attenuation of Dysbiosis and Microbial Imbalance

This compound has shown the ability to attenuate dysbiosis, particularly in the context of dietary challenges such as a high-fat diet. researchgate.netresearchgate.net Studies in animal models have demonstrated that oral administration of pyroGlu-Leu can significantly improve the Firmicutes/Bacteroidetes ratio in feces, which is often altered in cases of dysbiosis induced by a high-fat diet. researchgate.netresearchgate.net Normalizing this ratio suggests a positive impact on the balance of the gut microbial community. researchgate.netacs.org

Furthermore, pyroGlu-Leu has been found to increase the production of intestinal antimicrobial peptides, such as rattusin (B1575977). researchgate.net These peptides are crucial components of the host defense mechanisms in the gut and play a role in maintaining a healthy microbial balance. researchgate.net While pyroGlu-Leu may not have direct antibacterial effects, its ability to enhance host antimicrobial peptide production can indirectly contribute to the suppression of harmful bacteria and the promotion of beneficial ones, thereby supporting intestinal homeostasis. researchgate.net

Studies in models of experimental colitis have also shown that pyroGlu-Leu administration can attenuate dysbiosis and moderate pathological changes. researchgate.netacs.orgresearchmap.jp

Table 3: Effect of this compound on Gut Microbiota Composition

| Parameter | Effect of PyroGlu-Leu (High-Fat Diet Model) | Reference |

| Firmicutes/Bacteroidetes Ratio | Significantly attenuated increase | researchgate.netresearchgate.net |

Table 4: Effect of this compound on Intestinal Antimicrobial Peptides

| Target | Effect of PyroGlu-Leu | Location | Reference |

| Antimicrobial Peptides | Increased levels | Ileum | researchgate.net |

| 4962 Da peptides (Rattusin/Defensin (B1577277) alpha 9 propeptide) | Significantly increased level | Ileum | researchgate.net |

| Tryptic fragment peptides from rattusin | Increased levels | Lumen | researchgate.net |

Enhancement of Host Antimicrobial Peptide Production (e.g., Rattusin, Defensin Alpha 9)

This compound has been shown to enhance the production of host antimicrobial peptides (AMPs) in the gastrointestinal tract, a mechanism thought to contribute to maintaining normal intestinal microbiota. nih.gov Studies in rats fed a high-fat diet demonstrated that oral administration of pyroGlu-Leu increased the induction of defensin alpha 9 and rattusin in the ileum. nih.govresearchgate.net This increase in AMPs was associated with a suppressed proliferation of Gram-positive bacteria, such as Firmicutes. nih.gov Specifically, administration of pyroGlu-Leu significantly increased the level of 4962 Da peptides in the ileum, which were identified as the propeptide of rattusin or defensin alpha 9. researchgate.net Furthermore, increased tryptic fragment peptides derived from rattusin were observed in the intestinal lumen. researchgate.net This modulation of gut microbiota through increased secretion of host antimicrobial peptides, classified as α-defensin in rats, highlights a key mechanism by which pyroGlu-Leu may promote intestinal health. researchgate.net

Influence on Key Bacterial Ratios within the Gut Microbiome (e.g., Firmicutes/Bacteroidetes)

This compound demonstrates the ability to positively modulate the composition of the gut microbiota. Dysbiosis, characterized by a microbial imbalance, is often associated with an altered ratio of key bacterial phyla, such as Firmicutes and Bacteroidetes. These two phyla constitute a significant majority, approximately 90-95%, of the gut microbiota in healthy individuals. mednews.care Research indicates that conditions like obesity are associated with an elevated Firmicutes/Bacteroidetes ratio. mednews.caremdpi.com

In animal models, a high-fat diet has been shown to extensively increase the Firmicutes/Bacteroidetes ratio in the feces of rats compared to control diets. researchgate.netdntb.gov.ua Oral administration of pyroGlu-Leu has been found to significantly attenuate this high-fat diet-induced dysbiosis. researchgate.net In a high-fat diet model, pyroGlu-Leu administration normalized the Firmicutes/Bacteroidetes ratio in feces. researchgate.net Similarly, in a mouse model of dextran (B179266) sulfate (B86663) sodium-induced colitis, administration of pyroGlu-Leu normalized the populations of both Bacteroidetes and Firmicutes in the colon. acs.org This normalization of the gut microbiota composition by pyroGlu-Leu may contribute to suppressing inflammation in the colon. researchmap.jp

Role in Enhancing Gut Barrier Function

The intestinal barrier function is crucial for selectively allowing the absorption of nutrients while preventing the passage of harmful substances and microorganisms from the gut lumen into the body. This barrier is a complex system involving the epithelium, mucus layer, immunoglobulin A (IgA), antimicrobial peptides, and the mucosal immune system. nih.gov Alterations in this barrier function are implicated in various disorders, including inflammatory bowel diseases and metabolic syndrome. nih.gov

Studies have investigated the role of food-derived bioactive peptides, including pyroglutamyl leucine (B10760876), in influencing intestinal barrier function. nih.gov In an animal model of dextran sulfate sodium-induced colitis, oral administration of pyroGlu-Leu was observed to improve clinical symptoms, partly by enhancing gut barrier function. The gut microbiota plays a regulatory role in gut barrier function, and its modulation holds promise for enhancing barrier integrity. gutmicrobiotaforhealth.com PyroGlu-Leu's influence on the gut microbiota and its observed benefits in colitis models suggest a potential role in supporting intestinal barrier integrity.

Hepatoprotective Activities in Models of Liver Injury

This compound has been identified as a peptide with hepatoprotective properties, particularly in experimental models of liver injury. Liver injury can be assessed through various markers, including serum aminotransferases such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum are indicative of liver damage. athmsi.orgmdpi.comnih.gov

In models of liver injury induced by agents such as D-galactosamine (D-GalN), administration of pyroGlu-Leu has resulted in significant reductions in serum aminotransferases, bringing these markers of liver damage closer to normal levels. Studies have reported these effects at doses as low as 20 mg/kg body weight. Pyroglutamyl-leucine has also been reported to have an inhibitory effect on liver cirrhosis in animal models. researchmap.jp The identification of pyroglutamyl leucine as a hepatoprotective component in substances like wheat gluten hydrolysate underscores its potential in supporting liver health. researchmap.jpresearchgate.net Animal models, particularly using rodents, are commonly employed to evaluate the hepatoprotective effects of various substances. athmsi.orgmdpi.commdpi.com

Modulation of Hepatic Inflammatory Responses

Inflammation plays a significant role in the development and progression of liver injury and other related conditions. researchmap.jp this compound has demonstrated notable anti-inflammatory properties in various experimental settings. kyoto-u.ac.jp

Research using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, has shown that pyroGlu-Leu effectively suppresses inflammation. researchmap.jp The underlying mechanisms involve the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchmap.jp PyroGlu-Leu has been shown to inhibit the degradation of IκBα and the phosphorylation of MAPK pathways, which are critical components of the inflammatory response mediated by NF-κB activation. researchmap.jp This leads to a reduced secretion of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), from activated macrophages. researchmap.jp Significant inhibition of these inflammatory mediators has been observed at concentrations of pyroGlu-Leu as low as 200 μg/ml in vitro. researchmap.jp Importantly, pyroGlu-Leu does not appear to interfere with LPS binding to macrophages, suggesting that its anti-inflammatory action is mediated through intracellular mechanisms rather than direct interaction with the inflammatory stimulus. The ability of pyroglutamyl leucine to modulate immune responses and reduce hepatic inflammation may contribute to its observed benefits in models of hepatitis.

Other Investigated Biological Activities of this compound

Beyond its effects on gut microbiota, gut barrier function, and hepatoprotective activities, this compound and related pyroglutamyl peptides have been explored for other potential biological activities. Studies in animal models have suggested that pyroglutamyl peptides may exert anti-depressant like effects. kyoto-u.ac.jp Additionally, in vitro investigations have indicated that these peptides possess anti-inflammatory activities. kyoto-u.ac.jp The inherent resistance of short-chain pyroglutamyl peptides to digestion by endoproteinases and exopeptidases is considered advantageous, as it allows for their potential absorption in an intact form, facilitating their biological activity. kyoto-u.ac.jp

Anxiolytic-like Effects

Studies have investigated the potential anxiolytic-like effects of pyroglutamyl peptides, including this compound. While one study did not detect a significant anxiolytic effect of the pyroglutamyl peptides used, it noted that previous research had shown such effects. ijmrhs.com Another study indicated that food-derived pyroglutamyl peptides, including pyroGlu-Leu, showed anxiolytic-like effects in mice. ijmrhs.com The mechanism underlying these effects is still being elucidated, but some research suggests that food-derived peptides with emotional regulating effects may modulate monoamine neurotransmitter signaling and hippocampal neurogenesis. researchgate.net The anxiolytic-like activity of some peptides has been reported to involve the benzodiazepine (B76468) binding site of GABAA receptors. researchgate.net

Antidepressant-like Effects

This compound has demonstrated antidepressant-like activity in animal models. Studies using the tail suspension and forced swim tests in mice have shown that pyroglutamyl leucine exhibits antidepressant-like effects. nih.govijmrhs.com Specifically, pyroGlu-Leu decreased immobility time in the forced swimming test. ijmrhs.comijmrhs.com

The mechanisms contributing to the antidepressant-like effects of pyroglutamyl peptides are being investigated. Research suggests that pyroGlu-Leu may enhance hippocampal neurogenesis. nih.gov In studies, pyroGlu-Leu increased BrdU-positive cells in the dentate gyrus of the hippocampus. nih.gov However, interestingly, pyroGlu-Leu did not increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a potential BDNF-independent pathway for its effects on neurogenesis. nih.gov Other potential mechanisms for the antidepressant-like effects of food-derived peptides include the regulation of monoamine neurotransmitter signaling and interactions via the gut-brain axis, potentially involving the vagus nerve. researchgate.net

Potential Antioxidant Contributions

This compound has been associated with potential antioxidant contributions. Food-derived bioactive peptides, including pyroglutamyl leucine, have been studied for their effects on inflammation and oxidative stress. nih.gov While the specific antioxidant mechanisms of this compound are not extensively detailed in the provided search results, research on antioxidant peptides in general indicates various mechanisms. These include the scavenging of free radicals, chelation of metal ions, inhibition of lipid peroxidation, inhibition of oxidative enzyme activities, and activation of antioxidant enzymes and non-enzymatic systems. mdpi.com Antioxidant peptides can also regulate redox signaling pathways, such as activating the Nrf2 pathway and inhibiting the NF-κB pathway. mdpi.com Pyroglutamyl leucine has been reported to have anti-inflammatory effects, which can be related to oxidative stress pathways. nih.govresearchmap.jp

Modulatory Role in Psoriasis-like Models

This compound has shown a modulatory role in models of inflammation, which are relevant to conditions like psoriasis. Psoriasis is a chronic inflammatory skin disorder characterized by hyperproliferation of keratinocytes and infiltration of inflammatory cells. explorationpub.com Animal models, such as the imiquimod-induced psoriasis-like dermatitis model in mice, are used to study the mechanisms of this condition. mdpi.comnih.gov

Pharmacokinetics and Metabolic Fate in Biological Systems

Absorption and Systemic Distribution of Pyroglutamylleucine

Following oral administration, some peptides, including certain pyroglutamyl peptides, have been shown to resist digestion and be absorbed into the blood circulation system. kyoto-u.ac.jpnih.govresearchgate.net Studies in rats have demonstrated that pyroGlu-Leu can be detected in portal blood after oral administration. researchgate.netffhdj.com While the concentrations in portal blood were described as significantly yet slightly increased compared to other hydrophilic pyroglutamyl peptides, this indicates some level of absorption across the intestinal barrier. researchgate.netsciopen.com

Research using rice protein hydrolysate (RPH) in rats showed that one hour after oral administration, levels of exopeptidase-resistant pyroglutamyl peptides, including pyroGlu-Leu, significantly increased in the lumen and ileal tissue. researchgate.netsciopen.comisnff-jfb.com This suggests that pyroGlu-Leu can enter enterocytes. researchgate.netsciopen.comisnff-jfb.com However, only small amounts were transported to the blood, leading researchers to suggest that pyroglutamyl peptides in enterocytes might be returned to the lumen. researchgate.netsciopen.comisnff-jfb.com

The absorption and distribution of orally administered bioactive peptides (BAPs) in animal models and using in vitro models like the Caco-2 cell line have been verified at picomolar and nanomolar concentrations. researchgate.net Studies evaluating the absorption of synthetic peptides, including pyroglutamyl-leucine, have been conducted in rats. researchgate.net

Resistance to Proteolytic Degradation by Endoproteinases and Exopeptidases in Vivo

A key characteristic of short-chain pyroglutamyl peptides, including pyroGlu-Leu, is their resistance to digestion by both endoproteinases and exopeptidases. kyoto-u.ac.jpnih.govresearchgate.netisnff-jfb.comresearchgate.netisnff-jfb.com This resistance is attributed, in part, to the hydrophobic γ-lactam ring formed by the cyclization of the N-terminal glutaminyl residue. researchgate.netresearchgate.net This structural modification prevents enzymatic cleavage at the N-terminus. This stability in the gastrointestinal tract allows these peptides to potentially reach the systemic circulation intact. kyoto-u.ac.jpnih.gov

Studies have shown that pyroglutamyl peptides are stable in rat ileal extract and blood plasma. researchgate.netsciopen.comisnff-jfb.com This resistance to degradation by gastrointestinal and blood exopeptidases further supports their potential to exert systemic effects. ffhdj.com

Enzymatic Hydrolysis Pathways and Resulting Metabolites (Pyroglutamic Acid, Leucine)

While pyroglutamyl peptides exhibit resistance to many proteases, they can still undergo enzymatic hydrolysis. The primary enzymatic hydrolysis pathway for this compound would involve the cleavage of the peptide bond between the pyroglutamic acid residue and the leucine (B10760876) residue. This hydrolysis would yield pyroglutamic acid and leucine as the resulting metabolites.

Pyroglutamic acid, a metabolite of this compound hydrolysis, is derived from glutamate (B1630785) and plays a role in amino acid metabolism and cellular redox balance. mdpi.com It functions as an antioxidant and is involved in brain function and ammonia (B1221849) detoxification. mdpi.com However, highly elevated levels of pyroglutamic acid can be linked to increased oxidative stress, potentially accumulating as a byproduct of glutathione (B108866) degradation. mdpi.com

Leucine is a branched-chain amino acid and an essential nutrient involved in protein synthesis, muscle metabolism, and signaling pathways.

Computational Modeling of this compound Metabolic Stability under Physiological Conditions

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR), are utilized in modern drug design and can be applied to predict and associate the biological features of molecules. tandfonline.com QSAR models correlate macroscopic target properties with computed atom-based descriptors derived from the spatial representation of molecular structures. tandfonline.com While QSAR can predict biological features, it has limitations, including the need for sufficient training molecules and parameters for comparing drug-receptor relationships. tandfonline.com

Computational screening tools combined with experimental activity tests can be used for peptide optimization. tandfonline.com Molecular docking, an in silico study technique, can be used to study the interaction of ligands with receptors and predict binding energies. acs.org Such computational approaches can provide insights into the potential metabolic stability of peptides like this compound by assessing their interactions with relevant enzymes and physiological environments.

Influence on Broader Cellular and Systemic Metabolic Pathways

This compound has been shown to influence broader cellular and systemic metabolic pathways, particularly those related to inflammation and host defense. PyroGlu-Leu has been reported to modulate host immune responses, specifically by enhancing the production of endogenous antimicrobial peptides. frontiersin.orgnih.gov While it may not have direct antibacterial effects, its role as an immune modulator can indirectly contribute to bacterial suppression by strengthening host defense mechanisms. frontiersin.org

Studies have indicated that pyroGlu-Leu can attenuate dysbiosis, a disturbance of gut microbiota, by increasing host antimicrobial peptides. nih.govresearchgate.netisnff-jfb.comnih.gov In rats fed a high-fat diet, oral administration of pyroGlu-Leu significantly attenuated diet-induced dysbiosis. nih.govresearchgate.net This effect was associated with an increase in the level of peptides identified as the propeptide of rattusin (B1575977) or defensin (B1577277) alpha 9 in the ileum, as well as increased tryptic fragment peptides from rattusin in the lumen. nih.govresearchgate.net This suggests that pyroGlu-Leu may regulate the composition of colonic microbiota and reverse dysbiosis. nih.gov

Pyroglutamyl peptides, including pyroGlu-Leu, have demonstrated anti-inflammatory activity. kyoto-u.ac.jpisnff-jfb.comresearchgate.net Research on LPS-stimulated RAW 264.7 macrophages showed that pyroGlu-Leu inhibited the secretion of inflammatory mediators such as nitric oxide, tumor necrosis factor (TNF)-α, and interleukin (IL)-6. nih.gov It achieved this by dose-dependently suppressing IκBα degradation and MAPK (JNK, ERK, and p38) phosphorylation, indicating the blocking of NF-κB and MAPK pathways. nih.govmdpi.com this compound has also been shown to inhibit the induction of iNOS expression in primary rat hepatocytes cultures. mdpi.com

The influence of pyroglutamic acid, a potential metabolite of this compound, on metabolic pathways has also been noted. It plays a role in glutathione metabolism and has been observed to increase in blood levels in mice under certain conditions. mdpi.com Glutathione metabolism is a key pathway related to oxidative stress. mdpi.com

The observed effects of this compound on gut microbiota and inflammatory pathways highlight its potential influence on systemic metabolic homeostasis, given the close interplay between the gut microbiome, immune system, and metabolic health. jst.go.jpmdpi.com

Structure Activity Relationship Sar Investigations of Pyroglutamylleucine

Impact of Leucine (B10760876) Residue Hydrophobicity on Membrane Permeability and Biological Activity

Membrane permeability is a critical factor for a peptide's bioavailability and its ability to reach intracellular targets or cross biological barriers. Peptides often interact with membranes through mechanisms that can involve passive diffusion, pore formation, or endocytosis, with physicochemical properties like charge and hydrophobicity influencing these processes. frontiersin.org The hydrophobic nature imparted by leucine in Pyroglutamylleucine is likely a key determinant in its ability to traverse lipid bilayers, facilitating its biological activity within or across cells. While the precise mechanisms of this compound's membrane interaction require further detailed study, the established principles of peptide-membrane interactions highlight the importance of the leucine residue's hydrophobicity.

Comparative Analysis with Analogous Pyroglutamyl Peptides (e.g., Pyroglutamylglycine (B1582817), Pyroglutamylhistidine, Ser-Pro, His-Pro)

Comparing this compound with analogous peptides, particularly other pyroglutamyl peptides and dipeptides with different amino acid compositions, provides insights into the specific contribution of the leucine residue and the pyroglutamyl moiety to its activity. This compound has been shown to resist digestion by endoproteinases and exopeptidases, which is believed to contribute to its absorption in an intact form. This stability is a notable characteristic when compared to peptides susceptible to rapid enzymatic degradation.

Studies have explored the biological activities of various pyroglutamyl peptides. For instance, this compound and other pyroglutamyl peptides have demonstrated the ability to attenuate colitis and colitis-induced disturbances in microbiota in animal models. kyoto-u.ac.jp Some hydrophobic pyroglutamyl peptides, including this compound, have also shown anti-inflammatory activities in vitro. kyoto-u.ac.jp

Comparing the activities of this compound with peptides like pyroglutamylglycine (a more hydrophilic analog), pyroglutamylhistidine, Ser-Pro, and His-Pro can help delineate the impact of the second amino acid and the presence or absence of the pyroglutamyl group. Pyroglutamylglycine, Pyroglutamylhistidine, Ser-Pro, and His-Pro are all dipeptides. ctdbase.org While specific direct comparative studies detailing the SAR across all these exact peptides in a single context were not extensively found in the provided snippets, the reported activities and properties of individual peptides suggest functional diversity influenced by their amino acid composition. For example, the difference in hydrophobicity between this compound and pyroglutamylglycine is linked to differences in membrane permeability , implying that the nature of the C-terminal amino acid significantly impacts physicochemical properties relevant to biological activity.

Hierarchical Clustering Analysis for Structural and Functional Similarity among Pyroglutamyl Compounds

Hierarchical clustering analysis is a computational technique used to group compounds based on their structural and/or functional similarity. nih.govsc.edugeeksforgeeks.orgchemaxon.com This method organizes data into a tree-like structure (dendrogram) that illustrates the relationships and degrees of similarity between compounds. geeksforgeeks.org Applying hierarchical clustering to a set of pyroglutamyl compounds, including this compound and its analogs, could provide a systematic way to visualize and understand the relationships between their structural features and their biological activities.

While specific research detailing a hierarchical clustering analysis focused solely on this compound and a comprehensive set of its pyroglutamyl analogs was not available in the provided search results, the principles of this analysis are well-established in cheminformatics and QSAR studies. mdpi.com By calculating structural fingerprints or descriptors for each compound and using a similarity measure, hierarchical clustering can group compounds with similar scaffolds or physicochemical properties. nih.govchemaxon.com This can help identify subsets of pyroglutamyl peptides that share structural motifs that may correlate with specific biological activities, aiding in the identification of key structural determinants of function.

Influence of Peptide Backbone and Side Chain Modifications on Bioactivity

Modifications to the peptide backbone and amino acid side chains can significantly influence a peptide's bioactivity, stability, and pharmacokinetic properties. bachem.comabyntek.comnih.govnih.gov The pyroglutamyl moiety itself can be considered a natural N-terminal modification, formed by the cyclization of an N-terminal glutamine or glutamic acid residue. kyoto-u.ac.jpbachem.com This cyclization confers increased stability against aminopeptidases, thereby increasing the peptide's half-life in biological systems. bachem.com

Beyond the inherent pyroglutamyl structure, other modifications to the peptide backbone or the side chain of the leucine residue in this compound could potentially alter its biological activity. General peptide modification strategies include altering the amino acid sequence, incorporating non-proteinogenic amino acids, modifying terminal groups (like amidation), or introducing cyclic structures. bachem.comabyntek.com These modifications can impact factors such as proteolytic stability, solubility, membrane permeability, and target binding affinity. bachem.comabyntek.comnih.gov

For instance, modifications affecting the hydrophobicity of the leucine side chain could further modulate membrane permeability, as discussed in Section 6.1. Alterations to the peptide bond within the backbone could influence its resistance to enzymatic degradation or its conformational flexibility, potentially impacting its interaction with biological targets. nih.govnih.gov While specific studies detailing modifications to this compound beyond its natural form were not found, the general principles of peptide modification suggest that targeted alterations could be employed to optimize its desired biological activities or improve its pharmacological profile.

Advanced Analytical Methodologies for Pyroglutamylleucine Detection and Characterization in Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone in the analysis of pyroglutamylleucine, offering high sensitivity and specificity. Its coupling with chromatographic systems allows for the resolution of complex mixtures and precise molecular identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and quantification of this compound. researchmap.jpisnff-jfb.com This method combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. mdpi.com In a typical workflow, the sample is first injected into an HPLC system, where this compound is separated from other components based on its physicochemical properties. The eluent from the HPLC column is then introduced into the mass spectrometer.

A common strategy for the specific detection of pyroglutamyl peptides, including this compound, involves a precursor ion scan. isnff-jfb.comkyoto-u.ac.jp In this mode, the mass spectrometer is set to detect all precursor ions that generate a specific fragment ion upon collision-induced dissociation. For pyroglutamyl-containing peptides, the characteristic immonium ion of the pyroglutamyl residue at a mass-to-charge ratio (m/z) of 84.1 serves as a specific marker. isnff-jfb.comkyoto-u.ac.jp By scanning for precursors that yield this m/z 84.1 fragment, researchers can selectively identify pyroglutamyl peptides within a complex mixture. isnff-jfb.com

For quantitative analysis, multiple reaction monitoring (MRM) is the mode of choice. kyoto-u.ac.jp In MRM, a specific precursor ion for this compound (e.g., m/z 243.1) is selected and fragmented, and a specific product ion is monitored. This highly specific detection allows for accurate quantification even in complex biological matrices. The presence of this compound can be confirmed by comparing its retention time and mass fragmentation pattern with that of a synthetic standard. isnff-jfb.com

Research has successfully employed LC-MS/MS to identify and quantify this compound in various fermented foods like miso and sake. researchmap.jpisnff-jfb.com For instance, in the analysis of soybean miso, a liquid chromatography electrospray ionization tandem mass spectrometer (LC-MS/MS) was used with an Inertsil ODS-3 column. isnff-jfb.com The elution was performed using a binary gradient of 0.1% formic acid in water and 0.1% formic acid in 80% acetonitrile. isnff-jfb.com

| Parameter | Value/Description | Source(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchmap.jpisnff-jfb.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | kyoto-u.ac.jpnih.gov |

| MS Scan Mode | Precursor Ion Scan for m/z 84.1 (for identification) | isnff-jfb.comkyoto-u.ac.jp |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) (for quantification) | kyoto-u.ac.jp |

| Precursor Ion (M+H)+ | m/z 243.1 | researchmap.jpresearchmap.jp |

| HPLC Column Example | Inertsil ODS-3 (5 µm, 2.1 mm i.d. × 250 mm) | isnff-jfb.com |

| Mobile Phase A | 0.1% Formic Acid in Water | isnff-jfb.comkyoto-u.ac.jp |

| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile | isnff-jfb.comkyoto-u.ac.jp |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for Peptide Analysis

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a high-throughput technique well-suited for the analysis of peptides and proteins. nih.govresearchgate.net In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. utoronto.ca A pulsed laser beam irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for mass determination. utoronto.ca

While being a powerful tool for peptide analysis in general, providing rapid and sensitive detection, specific applications of MALDI-TOF MS for the direct analysis of the small dipeptide this compound are less commonly reported in comparison to LC-MS techniques. frontiersin.organnexpublishers.com However, it can be employed in broader peptidomic studies to obtain a mass profile of a sample, where the presence of an ion corresponding to the mass of this compound could be indicative of its presence. For confirmation, further fragmentation (MS/MS) would be necessary. researchgate.net

| Parameter | Description | Source(s) |

| Principle | Co-crystallization of analyte with a matrix, followed by laser-induced desorption/ionization and mass analysis based on time-of-flight. | utoronto.ca |

| Application | Rapid peptide and protein profiling, identification of peptides through mass fingerprinting. | nih.govresearchgate.net |

| Ionization | Soft ionization, typically producing singly charged ions. | utoronto.ca |

| Suitability | High-throughput analysis of complex peptide mixtures. | annexpublishers.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is frequently coupled with liquid chromatography for the analysis of biomolecules, including this compound. kyoto-u.ac.jpresearchgate.net ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol. researchgate.net This method is particularly useful for analyzing polar molecules and is gentle enough to keep non-covalent complexes intact. utoronto.ca

In the context of this compound research, ESI-MS is instrumental in determining the molecular weight and obtaining structural information through fragmentation. Studies have used ESI-MS to confirm the mass of synthesized and purified this compound, with the protonated molecule [M+H]+ being observed at m/z 243.1. researchmap.jp When coupled with tandem mass spectrometry (ESI-MS/MS), the fragmentation pattern of this precursor ion can be analyzed to confirm the amino acid sequence. For example, the fragmentation of the m/z 243.0 ion has been used to confirm the structure of pyroGlu-Leu in fractions from Japanese rice wine (sake). researchmap.jp

| Parameter | Value/Description | Source(s) |

| Technique | Electrospray Ionization-Mass Spectrometry (ESI-MS) | kyoto-u.ac.jpresearchgate.net |

| Principle | Generation of gas-phase ions from a liquid solution via a high-voltage electrospray. | researchgate.netmdpi.com |

| Observed Ion | [M+H]+ | researchmap.jp |

| m/z for this compound | 243.1 (calculated), 243.0, 243.09, 243.13 (observed) | researchmap.jpresearchmap.jp |

| Application | Molecular weight determination and structural elucidation when coupled with MS/MS. | researchmap.jputoronto.ca |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are indispensable for the isolation and purification of this compound from complex mixtures prior to its analysis or for its collection for further studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and commonly used technique for the purification and analysis of peptides like this compound. nih.govacs.org This method separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration (e.g., acetonitrile). acs.org

In the study of this compound, RP-HPLC has been used to purify the synthetic peptide as well as to isolate it from fermented food products. isnff-jfb.comkyoto-u.ac.jp For instance, synthetic this compound has been purified using a Cosmosil 5C18-MS-II column with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in 80% acetonitrile. isnff-jfb.comkyoto-u.ac.jp The purity of the collected fractions can be subsequently confirmed by analytical techniques such as LC-MS. kyoto-u.ac.jp

| Parameter | Description | Source(s) |

| Principle | Separation based on hydrophobicity. | acs.org |

| Stationary Phase Example | Cosmosil 5C18-MS-II | isnff-jfb.comkyoto-u.ac.jp |

| Mobile Phase | Typically a gradient of aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile). | isnff-jfb.comkyoto-u.ac.jpacs.org |

| Application | Purification of synthetic and natural this compound. | isnff-jfb.comkyoto-u.ac.jp |

Size Exclusion Chromatography (SEC) for Peptide Fractionation

Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size. nih.gov The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.govffhdj.com

SEC is often used as an initial fractionation step in the purification of this compound from complex samples like food hydrolysates or biological extracts. nih.govresearchmap.jp For example, peptides from the ileum of rats were fractionated using SEC before further separation by RP-HPLC. nih.gov In another study, peptides from sake were fractionated on a Superdex Peptide 10/30 GL column. researchmap.jp This technique is valuable for separating peptides into different size ranges, thereby simplifying the mixture for subsequent high-resolution purification or analysis steps. ffhdj.comisnff-jfb.com

| Parameter | Description | Source(s) |

| Principle | Separation based on molecular size. | nih.govffhdj.com |

| Stationary Phase Example | Superdex Peptide 10/30 GL | researchmap.jpresearchmap.jp |

| Application | Initial fractionation of complex peptide mixtures containing this compound. | researchmap.jpnih.govresearchmap.jp |

| Elution Order | Larger molecules elute before smaller molecules. | nih.gov |

Amino Acid Sequence Analysis (e.g., Edman Degradation)

The determination of the amino acid sequence is a foundational step in characterizing any peptide, including those containing a pyroglutamyl residue. Edman degradation has historically been a cornerstone technique for the sequential analysis of amino acids from the N-terminus of a peptide or protein. metwarebio.comehu.eus The method involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the released derivative, typically by chromatography. metwarebio.comehu.eus

However, the direct application of Edman degradation to pyroglutamyl-containing peptides like this compound is impeded. wikipedia.orglongdom.org The reaction relies on the presence of a free primary N-terminal α-amino group for the initial coupling reaction with phenyl isothiocyanate (PITC). metwarebio.comcreative-proteomics.com The pyroglutamyl residue is formed by the internal cyclization of an N-terminal glutamine or glutamate (B1630785), resulting in a lactam structure that lacks the required free primary amino group. This chemical modification renders the N-terminus "blocked" and resistant to the standard Edman chemistry. wikipedia.orglongdom.org

To overcome this limitation, a crucial enzymatic pretreatment step is employed. The enzyme pyroglutamate (B8496135) aminopeptidase is utilized to specifically recognize and cleave the N-terminal pyroglutamic acid from the peptide. mtoz-biolabs.comsigmaaldrich.com This enzymatic hydrolysis exposes the subsequent amino acid residue (in this case, leucine), which now possesses a free N-terminal amino group. sigmaaldrich.com Once the pyroglutamyl block is removed, the newly exposed peptide can be subjected to standard automated Edman degradation for sequential analysis. mtoz-biolabs.comsigmaaldrich.com In research involving this compound, this combined enzymatic and chemical approach allows for the accurate estimation and confirmation of the peptide's amino acid sequence. nih.gov

Table 1: Edman Degradation Adaptability for this compound

| Step | Standard Edman Degradation | Analysis of this compound | Rationale for Adaptation |

| Initial State | Peptide with a free N-terminal amino group. | Peptide with a blocked N-terminus due to the pyroglutamyl residue. | The cyclic structure of pyroglutamic acid lacks a primary amine for PITC coupling. wikipedia.orglongdom.org |

| Pre-treatment | Not required. | Enzymatic digestion with pyroglutamate aminopeptidase. mtoz-biolabs.comsigmaaldrich.com | To specifically cleave the pyroglutamyl residue and expose the next amino acid's N-terminus. sigmaaldrich.com |

| Coupling Reaction | Phenyl isothiocyanate (PITC) reacts with the free N-terminal α-amino group. creative-proteomics.com | PITC reacts with the newly exposed N-terminal amino group of the leucine (B10760876) residue. | The enzymatic step unblocks the N-terminus, making it accessible to the Edman reagent. |

| Cleavage & Analysis | Sequential cleavage and identification of phenylthiohydantoin (PTH)-amino acids via HPLC. metwarebio.com | Standard sequential cleavage and analysis proceeds from the leucine residue. | Once the initial block is removed, the remainder of the peptide can be sequenced conventionally. |

Integration of Computational Chemistry for Stability Predictions and Mechanistic Insights

Computational chemistry provides powerful in-silico tools to predict molecular properties and understand complex chemical phenomena, complementing experimental data for compounds like this compound. These methods are particularly valuable for predicting thermodynamic stability and elucidating reaction mechanisms at a molecular level. rsc.orgumn.edu

Stability Predictions: The thermodynamic stability of a peptide is a critical parameter influencing its behavior in biological systems. Computational approaches, such as those based on Density Functional Theory (DFT) , can calculate the energies of different molecular states to predict stability. umn.edunih.gov For this compound, these calculations can be used to:

Assess Conformational Stability: Determine the relative energies of different three-dimensional arrangements (conformers) of the molecule. The lowest energy conformation represents the most stable structure.

Predict Reaction Energetics: Calculate the free energy changes (ΔG) for potential degradation reactions, such as hydrolysis of the peptide bond or the opening of the pyroglutamyl ring. A negative ΔG suggests a thermodynamically favorable (spontaneous) reaction, while a positive value indicates an unfavorable one. nih.gov

Compare with Analogs: Computational methods like Hierarchical Clustering Analysis (HCA) can be used to classify pyroglutamyl compounds based on structural and functional similarities. For instance, this compound clusters with other hydrophobic dipeptides, and its stability can be computationally compared to analogs with different side chains to understand structure-stability relationships.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application for this compound | Predicted Outcome / Insight |

| Density Functional Theory (DFT) | Calculation of reaction energies for hydrolysis. | Thermodynamic favorability (ΔG) of peptide bond cleavage. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of the peptide's movement and conformational changes over time. | Identification of dominant conformers and prediction of structural flexibility. nih.gov |

| Quantum Mechanics (QM) | Modeling of electronic structure and reaction pathways. | Elucidation of the step-by-step mechanism of enzymatic or chemical degradation. nih.gov |

| Neural Network-based Models | Prediction of stability changes upon amino acid substitution. | Assessment of how modifying the leucine residue would impact overall peptide stability. nih.gov |

Mechanistic Insights: Computational modeling allows researchers to visualize and analyze the intricate details of chemical reactions that are often difficult to observe experimentally. By simulating the interaction of this compound with other molecules, such as enzymes or reactants, it is possible to gain mechanistic insights. For example, computational models can be used to:

Map Reaction Pathways: Identify the transition states and intermediate structures involved in a chemical transformation, such as the enzymatic cleavage by pyroglutamate aminopeptidase.

Analyze Enzyme-Substrate Interactions: Model the docking of this compound into the active site of an enzyme to understand the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that drive substrate recognition and catalysis.

Simulate Environmental Effects: Predict how factors like pH and solvent affect the stability and reactivity of the peptide.

Through these advanced computational methodologies, a deeper, molecular-level understanding of this compound's chemical behavior can be achieved, guiding further experimental research and application. nih.govuu.nl

Preclinical Research Models and Mechanistic Findings of Pyroglutamylleucine

In Vitro Cellular Models for Mechanistic Elucidation

Cellular models provide a controlled environment to investigate the direct effects of Pyroglutamylleucine on specific cell types and to unravel the molecular pathways involved in its observed activities.

Macrophage Cell Lines (e.g., RAW 264.7) in Inflammation Studies

Macrophage cell lines, such as RAW 264.7, are widely used to study inflammatory responses due to their ability to be activated by stimuli like lipopolysaccharide (LPS), mimicking bacterial infection or inflammatory conditions. Research indicates that this compound demonstrates significant anti-inflammatory properties in LPS-stimulated RAW 264.7 macrophages. nih.gov It has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, this compound suppresses the secretion of nitric oxide (NO), another important inflammatory mediator, and inhibits the expression of inducible nitric oxide synthase (iNOS). nih.gov

The mechanistic basis for these anti-inflammatory effects involves the modulation of critical signaling pathways. Studies have demonstrated that this compound blocks the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov This is evidenced by the inhibition of IκBα degradation, a key step in NF-κB activation. nih.gov Additionally, this compound suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) pathways, including JNK, ERK, and p38, which are also crucial in mediating inflammatory responses. nih.gov Notably, this compound does not appear to interfere with the binding of LPS to macrophages, suggesting that its action is primarily intracellular. nih.gov

The inhibitory effects on inflammatory mediators have been observed at concentrations as low as 200 μg/ml in LPS-stimulated RAW 264.7 cells. nih.gov

Hepatocyte Cell Lines in Liver Injury and Inflammatory Models

Hepatocyte cell lines are utilized to investigate the direct impact of compounds on liver cells, particularly in the context of injury and inflammation. While the provided search results primarily highlight in vivo liver models, the general principle of using hepatocyte cell lines in liver injury and inflammatory models involves assessing markers of cell viability, apoptosis, oxidative stress, and the production of inflammatory mediators in response to various insults (e.g., toxins, inflammatory cytokines). mdpi.comnih.govplos.org Hepatocytes themselves can play a role in liver inflammation by releasing mediators and expressing molecules that contribute to the inflammatory response. nih.gov Studies in this area would typically examine how this compound influences these parameters in challenged hepatocyte cultures.

In Vivo Animal Models for Efficacy and Physiological Roles

In vivo animal models are essential for evaluating the efficacy of this compound in a complex biological system and understanding its effects on physiological processes and disease progression.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Models

The Dextran Sulfate Sodium (DSS)-induced colitis model in rodents is a widely used experimental system that mimics key features of human ulcerative colitis, a form of inflammatory bowel disease (IBD). nuchemsciences.comnih.govtdblabs.se DSS administration disrupts the intestinal epithelial barrier, allowing luminal bacteria and antigens to penetrate the mucosa and trigger an inflammatory response. nuchemsciences.comnih.govtdblabs.se

Oral administration of this compound has been shown to significantly attenuate the symptoms and pathological indicators in DSS-induced colitis models. dntb.gov.uakyoto-u.ac.jpresearchmap.jp Treatment with this compound improved clinical symptoms, including body weight loss, diarrhea, and rectal bleeding, and ameliorated histopathological damage in the colon, such as reduced inflammatory cell infiltration and mucosal thickening. kyoto-u.ac.jpresearchmap.jpmdpi.com

Mechanistically, this compound appears to exert its beneficial effects in DSS-induced colitis through multiple pathways. It has been reported to enhance gut barrier function, which is compromised in this model. mdpi.com This involves preserving tight junction integrity, reducing intestinal permeability. mdpi.com this compound also reduces inflammatory markers in the colon tissue. mdpi.com Furthermore, supplementation with this compound has been shown to normalize colonic microbiota composition, specifically increasing the ratio of Bacteroidetes to Firmicutes, which is often altered in colitis. researchmap.jp While the exact mechanism by which this compound modulates the microbiota is still being investigated, it is hypothesized that it may act on small intestinal cells to induce the production of biologically active compounds, such as antimicrobial peptides (e.g., defensins), which can influence colonic microbiota. researchmap.jpresearchgate.net

Data from DSS-induced colitis models demonstrate the protective effects of this compound on various disease parameters:

| Parameter | DSS Group (Control) | DSS + this compound Group | Observation | Source |

| Disease Activity Index | Increased | Decreased | Amelioration of clinical symptoms | mdpi.com |

| Colon Length | Shortened | Increased | Reduced inflammation and tissue damage | mdpi.com |

| Histological Score | Elevated | Reduced | Improved colonic tissue architecture | researchmap.jp |

| Inflammatory Cytokines | Elevated | Reduced | Suppression of inflammatory response | mdpi.com |

| Gut Permeability | Increased | Decreased | Restoration of intestinal barrier function | mdpi.com |

| Bacteroidetes/Firmicutes Ratio (Colon) | Altered | Normalized | Modulation of gut microbiota composition | researchmap.jp |

High-Fat Diet Induced Dysbiosis Models

High-fat diet (HFD) feeding in rodents is commonly used to induce obesity, metabolic dysfunction, and alterations in gut microbiota composition, collectively referred to as dysbiosis. kyoto-u.ac.jpresearchgate.netjmb.or.krnih.gov HFD can lead to increased gut permeability and low-grade chronic inflammation, contributing to metabolic disorders. jmb.or.krnih.gov

Oral administration of this compound has been shown to attenuate HFD-induced dysbiosis in animal models. kyoto-u.ac.jpresearchgate.net Studies have reported that this compound can significantly impact the gut microbiota composition in HFD-fed animals, helping to normalize the balance of bacterial populations that are disrupted by the diet. researchgate.net

A proposed mechanism involves the ability of this compound to increase the production of host antimicrobial peptides, such as rattusin (B1575977) (or defensin (B1577277) alpha 9), in the ileum. researchgate.net These peptides can modulate the composition of the gut microbiota. researchgate.net

In addition to its effects on dysbiosis, studies in HFD-fed rats have investigated the impact of this compound on metabolic parameters and tissue weights. While HFD feeding typically leads to increased body weight gain and liver weight, administration of this compound has been observed to suppress HFD-induced body weight gain and reduce liver weight in some studies. kyoto-u.ac.jp However, effects on epididymal adipose tissue weight and plasma levels of hormones like leptin and ghrelin have shown variability. kyoto-u.ac.jp

Data from HFD-induced dysbiosis models highlight the influence of this compound on gut microbiota and metabolic parameters:

| Parameter | High-Fat Diet Group (Control) | High-Fat Diet + this compound Group | Observation | Source |

| Gut Microbiota Composition | Dysbiotic | Attenuated Dysbiosis | Normalization of bacterial balance | researchgate.net |

| Firmicutes/Bacteroidetes Ratio | Increased | Decreased | Shift towards a healthier microbial profile | researchgate.net |

| Ileal Antimicrobial Peptides | Baseline | Increased | Enhanced host defense mechanisms | researchgate.net |

| Body Weight Gain | Increased | Suppressed | Reduced weight gain in some studies | kyoto-u.ac.jp |

| Liver Weight | Increased | Reduced | Amelioration of HFD-induced increase in liver weight | kyoto-u.ac.jp |

D-Galactosamine (D-GalN)-Induced Acute Hepatitis Models

The D-Galactosamine (D-GalN)-induced acute hepatitis model, often combined with LPS, is a widely used experimental system to study acute liver injury and inflammation that mimics aspects of human viral hepatitis. mdpi.comnih.govnih.govscielo.brxiahepublishing.com D-GalN is hepatotoxic and, in conjunction with LPS, triggers a strong inflammatory response and hepatocyte apoptosis. mdpi.comnih.govnih.gov

This compound has been identified as a hepatoprotective peptide in studies involving liver injury. researchmap.jp While specific detailed findings of this compound in the D-GalN-induced acute hepatitis model were not extensively detailed in the provided snippets, this model is characterized by elevated levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as increased inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and hepatocyte apoptosis. mdpi.comnih.govscielo.brxiahepublishing.com Therapeutic interventions in this model typically aim to reduce these markers and improve liver histology.

Based on the reported hepatoprotective properties of this compound and its anti-inflammatory effects observed in other models, it is plausible that it could exert beneficial effects in D-GalN-induced acute hepatitis by reducing inflammation and potentially mitigating hepatocyte damage. Studies in this area would focus on evaluating the impact of this compound on liver enzyme levels, inflammatory cytokine production in liver tissue and serum, histological signs of injury, and markers of apoptosis.

Behavioral Models for Anxiolytic and Antidepressant-like Activities

In one study, pyroglutamyl-leucine was evaluated for its effects on depression, anxiety, and analgesia in mice using the FST, EPM test, and hot plate test. ijmrhs.com The FST is a widely used test to assess depressive-like behavior, based on the principle that animals exposed to an inescapable stressor will eventually cease struggling and become immobile; a reduction in immobility time is indicative of antidepressant-like effects. nih.govnih.gov In this study, pyroglutamyl-leucine significantly decreased immobility time in the FST, suggesting it possesses antidepressant-like properties. ijmrhs.com

The EPM test is a standard model for evaluating anxiety-like behavior in rodents, leveraging their innate aversion to open and elevated spaces. nih.govcriver.com The maze typically consists of two open arms and two enclosed arms. nih.govcriver.com Anxiolytic compounds tend to increase the time spent in the open arms. criver.com However, in the aforementioned study, pyroglutamyl-leucine did not demonstrate a significant effect in the EPM test. ijmrhs.com

Locomotor activity was assessed using the OFT, where the total number of crossings within a defined arena is measured. nih.gov This test helps to ensure that observed effects in tests like the FST are not simply due to changes in general activity. nih.gov Pyroglutamyl-leucine did not alter the total number of crossings compared to the control group in the OFT. ijmrhs.com